molecular formula C5H2BrClFN B1340171 5-Bromo-3-chloro-2-fluoropyridine CAS No. 38185-56-7

5-Bromo-3-chloro-2-fluoropyridine

Cat. No. B1340171
CAS RN: 38185-56-7
M. Wt: 210.43 g/mol
InChI Key: WXKLHBHJIBAXQH-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-chloro-2-fluoropyridine is C5H2BrClFN . The molecular weight is 210.43 g/mol . The SMILES string representation is FC1=C(Cl)C=C(Br)C=N1 .

Scientific Research Applications

Pharmaceutical Research

“5-Bromo-3-chloro-2-fluoropyridine” has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs). For instance, it has been used in the development of inhibitors of neuropeptide Y receptor Y5 . These inhibitors have potential applications in the treatment of obesity and related metabolic disorders.

Antiviral Research

This compound has also been used in the development of inhibitors of the main protease of SARS-CoV-2 . This research is crucial in the ongoing global effort to find effective treatments for COVID-19.

Cancer Immunotherapy

In the field of cancer immunotherapy, “5-Bromo-3-chloro-2-fluoropyridine” has been used in the development of inhibitors of indoleamine-2,3-dioxygenase-1 . This enzyme plays a key role in the immune response to cancer, and its inhibition can enhance the effectiveness of immunotherapies.

Organic Synthesis

“5-Bromo-3-chloro-2-fluoropyridine” is a useful intermediate for organic synthesis . It can be used in various reactions to synthesize other complex organic compounds.

Halogen-Exchange Reactions

This compound can be used in halogen-exchange reactions. For example, it can be used in the preparation of “5-Bromo-2-fluoropyridine” via halogen-exchange reaction using anhydrous potassium fluoride .

Palladium-Catalyzed Amination

“5-Bromo-3-chloro-2-fluoropyridine” can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . This reaction is a key step in the synthesis of many pharmaceuticals and biologically active compounds.

Mechanism of Action

Target of Action

5-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

5-Bromo-3-chloro-2-fluoropyridine affects several biochemical pathways. For example, it can participate in the synthesis of fluoropyridines, which are involved in various biological processes . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c under inert gas . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 5-Bromo-3-chloro-2-fluoropyridine’s action depend on the specific targets and pathways it interacts with. For instance, as a potential inhibitor of SARS-CoV-2 Major Protease, it could interfere with viral replication . As an Indoleamine-2,3-Dioxygenase-1 Inhibitor, it could modulate immune responses in cancer immunotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-chloro-2-fluoropyridine. For example, the compound’s stability can be affected by temperature and exposure to air . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and specific conditions within the biological environment.

properties

IUPAC Name

5-bromo-3-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKLHBHJIBAXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476612
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38185-56-7
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38185-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloro-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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